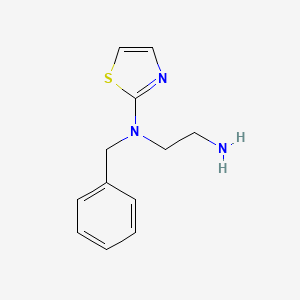
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug development, and biochemistry. This compound is a triazole-based heterocyclic compound that has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide is not fully understood. However, studies have shown that the compound works by inhibiting the growth of fungi and bacteria by interfering with their cell wall synthesis. The compound has also shown to have an inhibitory effect on enzymes involved in the biosynthesis of nucleic acids.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide has various biochemical and physiological effects. The compound has shown to have potent antifungal and antibacterial activity, making it a promising candidate for the development of new drugs. The compound has also shown to have an inhibitory effect on enzymes involved in the biosynthesis of nucleic acids, which makes it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide has various advantages and limitations for lab experiments. One of the main advantages is its potent antifungal and antibacterial activity, which makes it a promising candidate for the development of new drugs. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
Orientations Futures
There are various future directions for the research on 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide. One of the main directions is the development of new drugs based on this compound. The compound has shown to have potent antifungal and antibacterial activity, making it a promising candidate for the development of new drugs. Another direction is the exploration of the compound's potential as a treatment for cancer, as it has shown to have an inhibitory effect on enzymes involved in the biosynthesis of nucleic acids. Further research is also needed to understand the compound's mechanism of action and to optimize its effectiveness in lab experiments.
In conclusion, 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide is a promising compound with various potential applications in scientific research. The compound has shown to have potent antifungal and antibacterial activity, making it a promising candidate for the development of new drugs. Further research is needed to optimize its effectiveness in lab experiments and to explore its potential as a treatment for cancer.
Méthodes De Synthèse
The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide can be achieved through various methods. One of the most common methods involves the reaction of 3-aminotriazole with cyclopropylmethylamine and acetic anhydride in the presence of a catalyst. The resulting compound can be purified through various methods such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
The compound 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound is being explored for its potential as a drug candidate. The compound has shown to have potent antifungal and antibacterial activity, which makes it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c1-12(6-2-3-6)7(14)4-13-5-10-8(9)11-13/h5-6H,2-4H2,1H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYIZVHAZVNRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)CN2C=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-cyclopropyl-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid](/img/structure/B7576332.png)
![2-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7576337.png)

![2-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576355.png)
![3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid](/img/structure/B7576363.png)
![3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7576378.png)
![3-[(3-Chlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576383.png)
![3-[Methyl-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7576389.png)
![3-[(5-Chloro-2-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576395.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-2-chloroacetamide](/img/structure/B7576404.png)
![2-[4-[[2-(Tetrazol-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576419.png)
![2-[4-[(4-Ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576432.png)
![2-[4-(2,2-Dimethylpropanoylamino)pyrazol-1-yl]acetic acid](/img/structure/B7576439.png)